1,2-Diaminocyclohexane platinum(II) nitrate

Catalog No.
S3704026
CAS No.
66900-68-3
M.F
C6H14N4O6Pt
M. Wt
433.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diaminocyclohexane platinum(II) nitrate

CAS Number

66900-68-3

Product Name

1,2-Diaminocyclohexane platinum(II) nitrate

IUPAC Name

(2-azanidylcyclohexyl)azanide;nitric acid;platinum(2+)

Molecular Formula

C6H14N4O6Pt

Molecular Weight

433.28 g/mol

InChI

InChI=1S/C6H12N2.2HNO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-8H,1-4H2;2*(H,2,3,4);/q-2;;;+2

InChI Key

WAVAOJNSVGZPMR-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)[NH-])[NH-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2]

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2]

1,2-Diaminocyclohexane platinum(II) nitrate (DACH-Pt(NO3)2) is a platinum-based compound being explored for its potential as an anticancer drug. Research interest stems from its similarities to cisplatin, a widely used chemotherapy medication, but with the hope of overcoming some of cisplatin's limitations [].

Structural Similarities to Cisplatin

DACH-Pt(NO3)2 shares a central platinum(II) atom with cisplatin. This platinum center is coordinated with two nitrate ions and two nitrogen atoms from a chelating molecule, 1,2-diaminocyclohexane (DACH) in the case of DACH-Pt(NO3)2. This structural similarity suggests DACH-Pt(NO3)2 might possess similar antitumor properties as cisplatin [].

Potential Advantages over Cisplatin

Cisplatin treatment is often limited by severe side effects, including nephrotoxicity (kidney damage) and neurotoxicity (nerve damage) []. DACH-Pt(NO3)2's structure allows for potential advantages. The DACH ligand is bulkier than the ammonia ligands in cisplatin, which may lead to altered reactivity and potentially reduced side effects [].

1,2-Diaminocyclohexane platinum(II) nitrate is a coordination compound featuring a platinum(II) center coordinated to the ligand 1,2-diaminocyclohexane and two nitrate anions. The chemical formula for this compound is C₆H₁₄N₄O₆Pt. The structure consists of a central platinum atom surrounded by two nitrogen atoms from the 1,2-diaminocyclohexane ligand and two nitrate ions, contributing to its unique properties and reactivity .

The compound typically crystallizes in a monohydrate form when synthesized from acetonitrile solutions, showcasing a stable chair conformation of the cyclohexane ring. The interactions within the crystal lattice are primarily facilitated by hydrogen bonding between the amine groups of the ligand and the oxygen atoms of the nitrate ions .

Typical of platinum complexes. Key reactions include:

  • Ligand Exchange: The nitrate ligands can be substituted with other ligands such as phosphines or amines, allowing for the exploration of different reactivity profiles.
  • Reduction Reactions: Under reducing conditions, platinum(II) can be reduced to platinum(0), leading to different catalytic properties.
  • Reactivity with Biological Molecules: The compound may interact with biomolecules, potentially leading to cytotoxic effects, which is a focus in anticancer research.

These reactions are crucial for understanding its potential applications in medicinal chemistry and catalysis .

The biological activity of 1,2-diaminocyclohexane platinum(II) nitrate has garnered interest due to its potential as an anticancer agent. Platinum-based drugs have been widely studied for their ability to bind DNA and interfere with cellular replication processes. This compound is being investigated as a less toxic alternative to traditional platinum drugs like cisplatin, aiming to enhance efficacy while minimizing side effects .

Research indicates that the structural modifications provided by the 1,2-diaminocyclohexane ligand may improve selectivity towards cancer cells and reduce resistance mechanisms commonly associated with conventional therapies .

The synthesis of 1,2-diaminocyclohexane platinum(II) nitrate typically involves several steps:

  • Formation of Platinum Complex: Platinum(II) salts such as potassium tetrachloroplatinate are reacted with 1,2-diaminocyclohexane in aqueous or organic solvents.
  • Nitrate Exchange: The resulting complex is treated with silver nitrate or another source of nitrate ions to facilitate ligand exchange, yielding the desired nitrate complex.
  • Crystallization: The product is then crystallized from acetonitrile or other suitable solvents to obtain pure crystals .

1,2-Diaminocyclohexane platinum(II) nitrate has several notable applications:

  • Anticancer Therapy: As a candidate for new chemotherapy agents due to its potential effectiveness against various cancers.
  • Catalysis: Its unique coordination environment allows it to act as a catalyst in organic transformations.
  • Material Science: Investigated for use in developing new materials with specific electronic or optical properties.

The versatility of this compound makes it a subject of ongoing research in both medicinal chemistry and materials science .

Studies on the interactions of 1,2-diaminocyclohexane platinum(II) nitrate with biological macromolecules are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to DNA or proteins.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cancer cells compared to other platinum-based drugs.
  • Toxicity Profiling: Assessing cytotoxicity against various cell lines to determine therapeutic indices.

Such studies are integral for optimizing its use as an anticancer agent and understanding its pharmacokinetics .

Several compounds share structural similarities with 1,2-diaminocyclohexane platinum(II) nitrate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
CisplatinPlatinum(II) complex with two chloride ligandsFirst-generation platinum drug; widely used
OxaliplatinPlatinum(II) complex with oxalate ligandsImproved efficacy against resistant tumors
CarboplatinPlatinum(II) complex with carboxylate ligandsLess nephrotoxic than cisplatin
1,2-Diaminobutane platinum(II) complexSimilar diamine ligand but different backboneVaries in steric hindrance affecting reactivity

The unique combination of 1,2-diaminocyclohexane as a ligand provides distinct steric and electronic properties that can influence both biological activity and reactivity compared to these similar compounds .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

433.056129 g/mol

Monoisotopic Mass

433.056129 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-04-14

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